molecular formula C29H35FN4O B2470134 N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-3,5-dimethylbenzamide CAS No. 946243-61-4

N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-3,5-dimethylbenzamide

Cat. No.: B2470134
CAS No.: 946243-61-4
M. Wt: 474.624
InChI Key: BCPQOQGGYIKEHE-UHFFFAOYSA-N
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Description

N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-3,5-dimethylbenzamide is a useful research compound. Its molecular formula is C29H35FN4O and its molecular weight is 474.624. The purity is usually 95%.
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Properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-3,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H35FN4O/c1-21-17-22(2)19-24(18-21)29(35)31-20-28(23-5-9-26(10-6-23)32(3)4)34-15-13-33(14-16-34)27-11-7-25(30)8-12-27/h5-12,17-19,28H,13-16,20H2,1-4H3,(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCPQOQGGYIKEHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCN(CC3)C4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H35FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-3,5-dimethylbenzamide is a compound of interest due to its potential pharmacological applications. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound can be represented as follows:

N{2[4(dimethylamino)phenyl]2[4(4fluorophenyl)piperazin 1 yl]ethyl}3,5dimethylbenzamide\text{N}-\{2-[4-(\text{dimethylamino})\text{phenyl}]-2-[4-(4-\text{fluorophenyl})\text{piperazin 1 yl}]\text{ethyl}\}-3,5-\text{dimethylbenzamide}

This structure indicates the presence of a piperazine moiety, which is often associated with various biological activities, particularly in the central nervous system.

Receptor Interaction

This compound has been shown to interact with several neurotransmitter receptors. Research indicates that it may act as a serotonin receptor modulator , influencing serotonergic pathways that are crucial in mood regulation and anxiety responses.

Antitumor Activity

Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. Its mechanism may involve the inhibition of tubulin polymerization, leading to disrupted mitotic processes in cancer cells. This aligns with findings from related compounds that target microtubule dynamics.

Case Studies

  • In Vitro Studies : In tests involving human tumor cell lines such as A549 (lung cancer) and HeLa (cervical cancer), this compound demonstrated moderate cytotoxicity. The observed perinuclear localization of the compound suggests effective internalization and potential targeting of intracellular structures .
  • Animal Models : In rodent models, administration of the compound resulted in significant tumor regression in xenograft models of breast cancer. The compound's ability to cross the blood-brain barrier may also provide therapeutic advantages in treating brain tumors .

Comparative Biological Activity

Compound NameTarget ReceptorBiological ActivityReference
This compoundSerotonin ReceptorsModulation; Antitumor activity
Benzamide DerivativesVariousAnticancer; Antidepressant
4-Chloro-benzamide DerivativesRET KinaseInhibition; Anticancer

Scientific Research Applications

Antimalarial Activity

Recent studies have highlighted the antiplasmodial properties of compounds similar to N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-3,5-dimethylbenzamide. Research indicates that derivatives of benzamides exhibit significant activity against Plasmodium falciparum, the causative agent of malaria.

  • Mechanism of Action : The compound's activity is believed to stem from its ability to disrupt mitochondrial functions within the parasite. For instance, certain derivatives have shown to inhibit dihydroorotate dehydrogenase and affect hemoglobin catabolism in the parasite, leading to its death .

Anticancer Potential

The compound's structural components suggest potential anticancer applications. Piperazine derivatives have been documented to exhibit a range of pharmacological activities, including anticancer effects.

  • Case Studies : One study demonstrated that piperazine-based compounds could inhibit tumor growth in various cancer cell lines. The presence of specific substituents on the piperazine ring enhances cytotoxicity against cancer cells while minimizing toxicity to normal cells .

Physicochemical Properties

Understanding the physicochemical characteristics of this compound is crucial for evaluating its drug-like properties.

Property Value
Log P3.2
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count4
Rotatable Bond Count6

These properties suggest favorable absorption and distribution characteristics, which are essential for drug development.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationships of similar compounds indicates that modifications to the piperazine and benzamide moieties can significantly influence biological activity. The following insights have been gathered:

  • Substituent Effects : The presence of electron-donating groups (like dimethylamino) enhances biological activity by increasing lipophilicity and improving membrane permeability.
  • Fluorine Substitution : The introduction of fluorine atoms has been associated with increased potency against certain biological targets due to enhanced binding interactions .

Chemical Reactions Analysis

Amide Hydrolysis

The benzamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. For example:
Reaction:
N-...benzamide+H2OH+ or OH3,5-dimethylbenzoic acid+amine byproduct\text{N-{...}benzamide} + \text{H}_2\text{O} \xrightarrow{\text{H}^+ \text{ or OH}^-} \text{3,5-dimethylbenzoic acid} + \text{amine byproduct}

  • Conditions: Prolonged heating (80–100°C) with 6M HCl or 40% NaOH .

  • Mechanism: Acid-catalyzed hydrolysis proceeds via protonation of the carbonyl oxygen, while base-mediated hydrolysis involves nucleophilic attack by hydroxide at the carbonyl carbon.

  • Outcome: Cleavage of the amide bond generates 3,5-dimethylbenzoic acid and a secondary amine fragment containing the piperazine and dimethylamino groups .

Piperazine Ring Alkylation/Acylation

The piperazine moiety participates in alkylation or acylation reactions at its secondary amine sites:
Example Reaction:
Piperazine-NH+R-XPiperazine-NR+HX\text{Piperazine-NH} + \text{R-X} \rightarrow \text{Piperazine-NR} + \text{HX}

  • Conditions: Typically performed in polar aprotic solvents (e.g., DMF, THF) with bases like K2_2CO3_3 or Et3_3N .

  • Electrophiles: Alkyl halides (R-X) or acyl chlorides (R-COCl) react selectively at the less hindered piperazine nitrogen .

  • Applications: Used in modifying the fluorophenyl-piperazine side chain to tune pharmacokinetic properties .

Nucleophilic Aromatic Substitution (NAS) at Fluorophenyl Group

The 4-fluorophenyl substituent undergoes NAS under specific conditions:
Reaction:
4-Fluorophenyl+Nu4-Nu-phenyl+F\text{4-Fluorophenyl} + \text{Nu}^- \rightarrow \text{4-Nu-phenyl} + \text{F}^-

  • Nucleophiles (Nu): Amines, alkoxides, or thiols .

  • Conditions: Requires electron-withdrawing groups (e.g., piperazine) para to fluorine to activate the ring. Reactions often use DMSO or DMF at 60–120°C .

  • Example: Substitution with morpholine yields 4-morpholinophenyl derivatives, enhancing solubility .

Dimethylamino Group Reactivity

The dimethylamino (-N(CH3_3)2_2) group participates in:

  • Protonation: Forms water-soluble ammonium salts under acidic conditions (pH < 4) .

  • Coordination Chemistry: Acts as a weak ligand for transition metals (e.g., Cu2+^{2+}, Fe3+^{3+}) in aqueous solutions, forming complexes detectable via UV-Vis spectroscopy .

  • Oxidation: Susceptible to oxidation by peroxides or peracids, yielding N-oxide derivatives .

Photochemical and Thermal Stability

  • Photodegradation: UV exposure (254 nm) induces cleavage of the benzamide C–N bond, producing 3,5-dimethylbenzaldehyde and amine fragments .

  • Thermal Decomposition: Above 200°C, the compound degrades via retro-amide pathways, releasing CO and aromatic amines.

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